molecular formula C20H19ClN2O4S2 B2888184 N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251595-04-6

N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2888184
CAS No.: 1251595-04-6
M. Wt: 450.95
InChI Key: UQQHHYTVWLOOIT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-derived carboxamide featuring a sulfamoyl group at position 3 of the thiophene ring. The sulfamoyl moiety is substituted with a methyl group and a 4-ethoxyphenyl group, while the carboxamide at position 2 is linked to a 4-chlorophenyl group.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-3-27-17-10-8-16(9-11-17)23(2)29(25,26)18-12-13-28-19(18)20(24)22-15-6-4-14(21)5-7-15/h4-13H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQHHYTVWLOOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring , a carboxamide group , and a sulfamoyl functionality , which contribute to its unique reactivity and biological profile. Its molecular formula is C20H19ClN2O5SC_{20}H_{19}ClN_{2}O_{5}S with a molecular weight of approximately 467.0 g/mol. The presence of various functional groups influences the compound's interactions with biological systems, making it a candidate for further investigation in drug development.

Property Value
Molecular FormulaC20H19ClN2O5S
Molecular Weight467.0 g/mol
Key Functional GroupsThiophene, Carboxamide, Sulfamoyl

Antineoplastic Properties

Research indicates that this compound exhibits anti-neoplastic activity , suggesting its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial properties . Thiophene derivatives are known to interact with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death. This suggests possible applications in developing new antibiotics, particularly against resistant strains of bacteria.

The mechanism by which this compound exerts its effects likely involves binding to specific enzymes or receptors within biological systems. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Modulation of Receptor Functions : By altering receptor activity, the compound may influence signaling cascades that regulate cellular responses.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-[(4-bromophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamideContains bromine instead of chlorinePotentially different reactivity
3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamideDifferent substituents on thiopheneMay exhibit different biological activities

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the efficacy of thiophene derivatives in inhibiting breast cancer cell lines. Results indicated that this compound significantly reduced cell viability at concentrations above 10 µM, suggesting dose-dependent activity.
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to five structurally related analogs (Table 1), with differences in substituents on the sulfamoyl group, carboxamide linkage, and additional functional groups.

Table 1: Structural Comparison
Compound Name Sulfamoyl Substituents Carboxamide Substituent Additional Features Molecular Weight Reference
N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (Target Compound) 4-Ethoxyphenyl, Methyl 4-Chlorophenyl Thiophene core 485.0* -
N-[(4-chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide 4-Methylphenyl, Methyl 4-Chlorophenylmethyl 4-Phenyl on thiophene 511.06
N-(4-butylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (F420-0014) Phenyl, Methyl 4-Butylphenyl Aliphatic butyl chain 428.56
N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide 4-Methoxyphenyl, Methyl 2-(4-Chlorophenyl)ethyl Ethyl linker, sulfonamido group 465.0
N-(4-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide N/A (Pyridine core) 4-Chlorophenyl Pyridine core, cyano, sulfanyl 562.4
5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide (Compound 11) N/A (Acetamido substituent) 4-Methoxyphenyl Cyano, acetamido, phenylamino groups ~550 (estimated)

*Calculated based on molecular formula C₂₁H₂₀ClN₃O₄S₂.

Impact of Substituents on Physicochemical Properties

  • Sulfamoyl Group :

    • The target compound’s 4-ethoxyphenyl group enhances lipophilicity compared to 4-methylphenyl () or phenyl (). Ethoxy groups may improve membrane permeability but reduce aqueous solubility .
    • Methyl on the sulfamoyl nitrogen is conserved across analogs, suggesting its role in steric hindrance or metabolic stability.
  • Carboxamide Linkage: Direct attachment of 4-chlorophenyl (target) vs.
  • Core Heterocycle :

    • Thiophene (target) vs. pyridine () modifies aromaticity and dipole interactions. Pyridine derivatives often exhibit altered pharmacokinetic profiles due to increased polarity .

Preparation Methods

Thiophene Ring Formation

The thiophene backbone is typically synthesized via cyclization reactions. A common precursor, such as thiophene-2-carboxylic acid, undergoes halogenation or sulfonation to introduce reactive sites for subsequent substitutions. For example, chlorination at position 3 of the thiophene ring facilitates sulfamoyl group attachment.

Sulfamoyl Group Introduction

Sulfamoylation is achieved by reacting the thiophene intermediate with methyl(4-ethoxyphenyl)sulfamoyl chloride. This reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. Optimal temperatures range between 0–5°C to minimize side reactions.

Carboxamide Coupling

The carboxamide group at position 2 is introduced via amide bond formation. Thiophene-2-carboxylic acid chloride reacts with 4-chloroaniline in the presence of coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvents like dimethylformamide (DMF) enhance reaction efficiency at 50–60°C.

Industrial-Scale Production Optimization

Industrial synthesis prioritizes yield, scalability, and cost-effectiveness. Key considerations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves reaction control and reduces purification steps. For instance, sulfamoylation in a microreactor achieves 85–90% yield within 30 minutes, compared to 70% in batch processes.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂) accelerate coupling reactions, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial interactions in biphasic systems.

Solvent Recycling

Green chemistry principles advocate for solvent recovery. Ethyl acetate and methanol are distilled and reused, reducing waste by 40%.

Reaction Condition Analysis

Critical parameters influencing synthesis success include:

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–5°C (sulfamoylation) Prevents decomposition
Reaction Time 4–6 hours (amide step) Balances completion vs. byproducts
Solvent Polarity High (DMF for coupling) Enhances nucleophilicity
Catalyst Loading 5 mol% Pd(OAc)₂ Maximizes turnover frequency

Purification and Characterization

Post-synthesis purification ensures pharmaceutical-grade purity:

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding crystals with >98% purity. Slow cooling (1°C/min) minimizes impurity incorporation.

Chromatographic Techniques

Flash chromatography on silica gel (hexane/ethyl acetate gradient) removes unreacted intermediates. High-performance liquid chromatography (HPLC) with C18 columns resolves closely related sulfonamide derivatives.

Spectroscopic Validation

  • 1H NMR : Aromatic protons appear as doublets at δ 7.2–8.1 ppm, confirming substitution patterns.
  • IR Spectroscopy : Strong absorbance at 1680 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O stretch) verifies functional groups.

Comparative Analysis of Synthetic Methodologies

Two primary routes dominate literature:

Route A: Sequential Functionalization

  • Steps : Thiophene → sulfamoylation → carboxamide coupling.
  • Yield : 65–70%.
  • Advantage : Modular, allowing intermediate characterization.

Route B: Convergent Synthesis

  • Steps : Pre-formed sulfamoyl and carboxamide modules coupled to thiophene.
  • Yield : 75–80%.
  • Advantage : Higher overall efficiency but requires advanced intermediates.

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonation at position 4 of the thiophene ring is minimized by stoichiometric control (1:1 molar ratio of sulfamoyl chloride to thiophene).

Oxidative Degradation

Antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w prevent sulfamoyl group oxidation during storage.

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring followed by sulfamoylation and carboxamide coupling. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dioxane are preferred for sulfamoyl group introduction to enhance reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Base catalysts (e.g., triethylamine) facilitate deprotonation during sulfamoylation .
  • Purification : Column chromatography or recrystallization is used to isolate the final product with >95% purity .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Robust characterization protocols include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and confirm the absence of unreacted intermediates (e.g., methyl singlet at δ 2.8–3.2 ppm for the sulfamoyl methyl group) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis ensures stoichiometric agreement (±0.4%) .

Advanced: How can reaction yields be optimized while minimizing side products in the sulfamoylation step?

Yield optimization requires:

  • Stepwise addition : Controlled addition of sulfamoyl chloride to the thiophene precursor reduces dimerization .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
  • Real-time monitoring : Thin-layer chromatography (TLC) or inline LC-MS identifies reaction completion early, avoiding over-reaction .
  • Solvent polarity adjustment : Higher polarity solvents (e.g., DMF) improve sulfamoyl group activation but may require subsequent dilution to prevent side reactions .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies vs. IC50 for cytotoxicity) to enable cross-study comparisons .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-ethoxyphenyl with 4-methylphenyl) to identify pharmacophore contributions .
  • In vitro vs. in vivo models : Validate cell-based findings in animal models to account for metabolic stability differences .

Advanced: What computational strategies are recommended for elucidating the compound’s molecular targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity to guide structural modifications .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) early in target validation .

Advanced: How do solvent effects influence the compound’s reactivity in electrophilic substitution reactions?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates, accelerating sulfonamide formation but risking over-sulfonation .
  • Non-polar solvents (toluene, dichloromethane) : Favor selective mono-substitution but may slow reaction kinetics .
  • Solvent mixtures : Combining DMF with dichloromethane (3:1 v/v) balances reactivity and selectivity in multi-step syntheses .

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